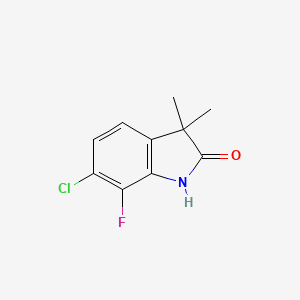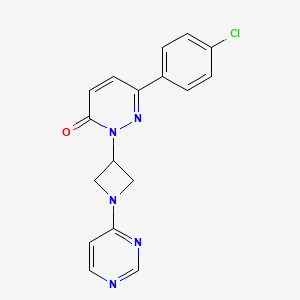
N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyrimidine ring with a hydroxyl group at the 6-position and a carboxamide group at the 4-position. The carboxamide group is likely further substituted with a 4-fluorobenzyl group .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the reaction conditions and the other reactants present. Fluorine atoms are known for their reactivity, and the presence of the fluorobenzyl group could make this compound a participant in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of a fluorine atom could make the compound relatively electronegative, potentially affecting its solubility, boiling point, and other physical properties .Wissenschaftliche Forschungsanwendungen
Neuroprotective Agent in Ischemic Stroke
N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide: has been studied for its neuroprotective effects, particularly in the context of ischemic stroke. Research indicates that compounds structurally related to this molecule can increase the activity of antioxidant enzymes like SOD, CAT, and GPx, while decreasing LDH release, which is indicative of reduced cell damage . By activating the PI3K/AKT pathway, these compounds can enhance neuronal survival and protect against ischemic injury .
Anti-Tumor Activity
Compounds similar to N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide have shown potential in inhibiting tumor growth and metastasis. They have been observed to inhibit matrix metalloproteinases, enzymes that facilitate tumor invasion and metastasis. Additionally, these compounds can induce apoptosis in cancer cells, suggesting a possible application in cancer therapy.
Anti-Inflammatory Properties
The anti-inflammatory properties of N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide and its analogs are notable. They have been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This could have implications for the treatment of various inflammatory diseases.
Antioxidant Effects
The antioxidant effects of compounds structurally related to N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide are significant. They can help protect cells from oxidative damage, which is a common pathway for many chronic diseases. This property could be harnessed in the development of new antioxidant therapies.
Anti-Microbial Potential
Research has suggested that N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide may possess anti-microbial properties. While detailed studies are needed, preliminary evidence points to its potential use in combating microbial infections.
Axonal Regeneration
In the context of neurological damage, compounds like N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide have been shown to promote axonal regeneration in primary neurons of neonatal rats . This suggests a potential application in therapies aimed at repairing nerve damage.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-9-3-1-8(2-4-9)6-14-12(18)10-5-11(17)16-7-15-10/h1-5,7H,6H2,(H,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZHVYDCANBCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=O)NC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether](/img/structure/B2855356.png)
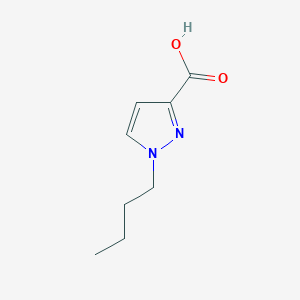

![6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2855360.png)
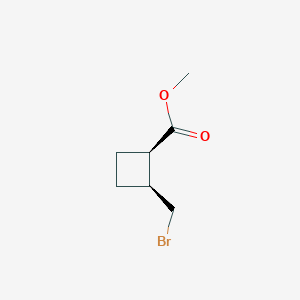
![Methyl 4-((2-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbamoyl)benzoate](/img/structure/B2855363.png)
![Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2855364.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2855366.png)
![8-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-pentylpurine-2,6-dione](/img/structure/B2855369.png)

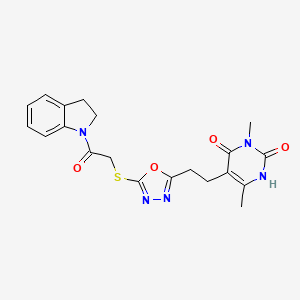
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2855374.png)
